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Compound Name: 2-Methyltetradecane
CAS No.: 1560-95-8
- 7

Executive Summary

Accurate identification of 2-Methyltetradecane (

) is a recurring challenge in lipidomics, insect pheromone analysis, and petrochemical profiling.
Its structural similarity to straight-chain pentadecane and other branched isomers (e.g., 3-
methyltetradecane) renders single-method analysis prone to false positives.

This guide establishes a dual-validation workflow combining Gas Chromatography-Mass
Spectrometry (GC-MS) for retention-based screening and Nuclear Magnetic Resonance (NMR)
for definitive structural assignment. We move beyond simple spectral matching to examine the
causality of fragmentation and magnetic environments.

Part 1: The Isomeric Challenge

The primary difficulty lies in the "Isobaric Trap." 2-Methyltetradecane shares a molecular
weight (212.41 g/mol ) and formula (

) with all methyl-tetradecane isomers and n-pentadecane.

» The Risk: Relying solely on Electron lonization (EI) MS library matching often fails because
the fragmentation patterns of iso-alkanes are strikingly similar, dominated by

clusters.
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e The Solution: A cross-validated approach where GC-MS provides retention specificity and
NMR provides branching specificity.

Part 2: Mass Spectrometry (The Screening Tool)

While the mass spectrum alone is often insufficient for definitive assignment, the combination
of Kovats Retention Index (RI) and specific fragmentation ratios allows for high-confidence
screening.

Fragmentation Logic (El Source, 70 eV)
Unlike n-alkanes, 2-methyl alkanes undergo specific cleavages at the branching point.
» Diagnostic Cleavage: The bond between C2 and C3 is prone to cleavage.

o Loss of Isopropyl (

): Cleavage at C2-C3 releases an isopropyl radical and a primary dodecyl cation (
169), or vice versa.

o Loss of Methyl (

): Cleavage of the terminal methyl at C2 is generally less favored than in 3-methyl isomers
(where loss of ethyl is competing).

e The "Iso-Pattern": Look for a subtle enhancement of the

ion relative to the

(ethyl loss) seen in n-alkanes.

The Critical Filter: Kovats Retention Index (RI)

This is the most reliable MS-coupled metric. On a standard non-polar column (e.g., DB-5, HP-
5), the elution order is strict.
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Compound Kovats RI (DB-5) Distinction
2-Methyltetradecane 1465 + 2 Elutes Early
3-Methyltetradecane 1472 £ 2 Elutes Later
4-Methyltetradecane ~1475 Elutes Later
n-Pentadecane 1500 Reference Standard

Protocol Note: You must run a C14-C16 n-alkane ladder to calculate the RI for your specific

column conditions. Do not rely on retention time alone.

Part 3: NMR Spectroscopy (The Structural

Definitive)

NMR provides the "smoking gun” for the isopropyl group: the equivalence of the two terminal

methyls at the head of the chain.

1H NMR (Proton)

The key diagnostic is the splitting pattern of the methyl protons.

 |Isopropyl Methyls (C1, C1"): Appear as a doublet (

ppml

Hz) with an integral of 6H.

o Terminal Methyl (C14): Appears as a triplet (

ppm) with an integral of 3H.
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 Differentiation: In n-pentadecane, both ends are triplets. In 3-methyltetradecane, the C1

methyl is a triplet, and the C1' methyl is a doublet, but integrals differ (3H vs 3H).

13C NMR (Carbon) - The Gold Standard

Carbon-13 shifts are highly sensitive to branching effects (

effects).

Carbon Position

Chemical Shift (

DEPT-135 Phase

Structural Logic

ppm)
- Equivalent terminal
C1, C1' (Isopropyl) 22.7 Positive (Up)
methyls.
_ N The branch point
C2 (Methine) 28.0 Positive (Up)
(CH).
) Deshielded by
C3 (Methylene) 39.0-40.0 Negative (Down) ]
adjacent branch.
) - Standard straight-
C14 (Terminal) 14.1 Positive (Up) ] )
chain terminus.
Bulk ] The unbranched
29.7 - 30.0 Negative (Down)

"body."

Why DEPT-1357? It definitively separates the Methine (CH, C2) from the Methylenes (

). In n-pentadecane, there is NO methine signal. In 2-methyltetradecane, the peak

at 28.0 ppm will point UP, confirming it is a CH or

, distinct from the

forest.
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Part 4: Comparative Analysis Summary

Feature GC-MS (Screening)

NMR (Validation)

Retention Index & Mass-to-

Primary Output )
Charge Ratio

Chemical Shift & Coupling

Constants

Sample Requirement Nanogram (High Sensitivity)

Milligram (Low Sensitivity)

Medium (Isomers have similar

High (Distinct magnetic

Specificity spectra) environments)

Key Discriminator RI ~1465 (vs 1472 for 3-Me) Isopropyl Doublet (6H)
Throughput High (Minutes) Low (Hours for 13C)
Cost Low High

Part 5: Integrated Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating 2-Methyltetradecane.
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Crude Sample / Fraction

Step 1: GC-MS Analysis
(DB-5 Column)

Calculate Kovats Index (RI)

ompare to Standards

Rl = 146572

Step 2: Isolation/Purification
(Prep LC or Distillation)

Step 3: 13C NMR + DEPT-135

No (RI > 1470)

Check & 28.0 ppm
(Methine Signal)

ignal Present (DEPT Up)

Check 6 22.7 ppm
(Isopropyl Methyls)

Signal Absent (n-Alkane)

Signal Mismatch Signal Present

Reject Candidate CONFIRMED IDENTITY:
(Likely 3-Me or n-C15) 2-Methyltetradecane

Click to download full resolution via product page
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Figure 1: Decision tree for the cross-validation of 2-Methyltetradecane, prioritizing Retention
Index screening followed by structural confirmation via NMR.

Part 6: Experimental Protocols
Protocol A: GC-MS Screening

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Temp Program: 50°C (1 min)

10°C/min

300°C.

o Standard: Co-inject

n-alkane standard.

» Calculation: Use the Van den Dool and Kratz equation to calculate RI.

o Criteria: Candidate peak must fall within Rl 1463-1467.

Protocol B: NMR Structural Confirmation

e Solvent:

(Deuterated Chloroform) with 0.03% TMS.

e Concentration: Minimum 5 mg in 600 pL solvent for decent 13C SNR.
o Experiments:

o 1H (16 scans): Verify 6H doublet at 0.86 ppm.

o 13C {1H} (1024 scans): Verify carbon backbone.

o DEPT-135: Verify phase of the 28.0 ppm peak (Must be Positive).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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